![molecular formula C11H9F3N2O B2933282 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine CAS No. 446276-00-2](/img/structure/B2933282.png)

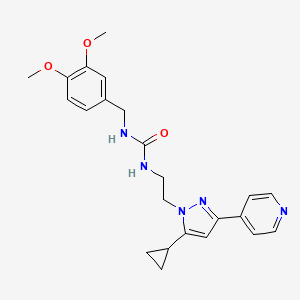

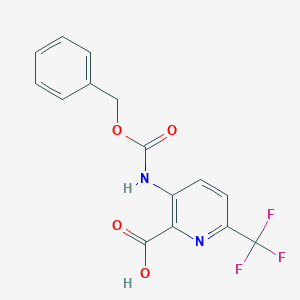

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

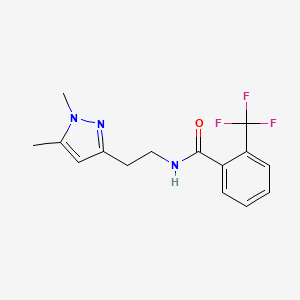

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine (abbreviated as MTI) is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. It is a member of the isoxazolamine class of molecules, which are characterized by a five-member ring containing an oxygen atom and a nitrogen atom. MTI has been studied for its potential use in treating diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways.

Aplicaciones Científicas De Investigación

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine has been studied for its potential use in treating a variety of diseases. It has been studied as a potential therapeutic agent for cancer, inflammation, and neurodegenerative diseases. In particular, it has been studied for its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, which may be beneficial for the treatment of inflammation and neurodegenerative diseases.

Mecanismo De Acción

Target of Action

A structurally similar compound, fluoxetine, which is n-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, is known to interact with the serotonin reuptake transporter protein .

Mode of Action

Fluoxetine, a similar compound, blocks the reuse of serotonin by inhibiting the reuptake transporter protein located in the presynaptic terminal . This mechanism might provide some insight into the potential mode of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine.

Biochemical Pathways

The inhibition of serotonin reuptake by fluoxetine can lead to an increase in serotonin concentration in the synaptic cleft, affecting the serotonergic pathway .

Result of Action

The increase in serotonin concentration due to the inhibition of its reuptake can lead to enhanced serotonergic neurotransmission .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine in laboratory experiments is its ability to inhibit the activity of COX-2. This can be beneficial for the study of inflammation and other diseases. Additionally, it can be synthesized using a variety of methods, which makes it relatively easy to obtain in the laboratory. A potential limitation of using this compound in laboratory experiments is that it is relatively expensive, which may make it cost-prohibitive for some experiments.

Direcciones Futuras

The potential of 3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine as a therapeutic agent is still being explored. Future research may focus on the development of new synthesis methods for this compound, as well as the development of new methods for its delivery to target tissues. Additionally, further research may focus on the development of new methods for assessing its efficacy in the treatment of various diseases. Finally, further research may focus on the development of new methods for identifying new targets for this compound and the development of new methods for modulating the activity of enzymes involved in signal transduction pathways.

Métodos De Síntesis

3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine can be synthesized using a variety of methods. The most commonly used method is the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with trifluoromethylmagnesium bromide in the presence of a base. This reaction results in the formation of this compound and trifluoromethylmagnesium chloride. Other methods for the synthesis of this compound include the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl halide, the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl sulfonate, and the reaction of 3-methyl-4-chlorophenyl-5-isoxazolamine with a trifluoromethyl carbonate.

Propiedades

IUPAC Name |

3-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-6-9(10(15)17-16-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAOVLVIOVBPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC(=CC=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2933205.png)

![1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B2933206.png)

![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)

![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)

![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)

![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)